5,7-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
5,7-dimethyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6OS2/c1-9-7-10(2)23-17(19-9)21-14(22-23)15(24)18-8-13-11(3)20-16(26-13)12-5-4-6-25-12/h4-7H,8H2,1-3H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKAJTSEQMCVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=C(N=C(S3)C4=CC=CS4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may interact with multiple targets.
Biochemical Analysis
Biochemical Properties
5,7-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide: plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and receptors involved in cell signaling pathways. The compound’s interaction with these biomolecules often involves binding to active sites or allosteric sites, thereby modulating their activity. For instance, it may inhibit or activate specific enzymes, leading to altered metabolic pathways and cellular responses.
Cellular Effects
The effects of This compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can affect various types of cells, including cancer cells, by inducing apoptosis or inhibiting proliferation. Additionally, it may alter the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It may bind to the active sites of enzymes, leading to inhibition or activation. This binding can result in changes in enzyme conformation and activity, ultimately affecting downstream signaling pathways and gene expression. The compound’s ability to modulate enzyme activity and gene expression is central to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in vitro or in vivo can result in sustained changes in cellular processes, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution pattern of this compound can affect its efficacy and toxicity, as well as its ability to reach target sites within the body.
Subcellular Localization
The subcellular localization of This compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action.
Biological Activity
The compound 5,7-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the triazole and pyrimidine rings followed by substitution reactions to introduce the thiazole and carboxamide functionalities. The detailed synthetic methods can vary depending on the desired purity and yield.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various triazole derivatives, including our compound of interest. For instance, a related study demonstrated that certain triazoles exhibit significant cytotoxic effects against various cancer cell lines. The compound was tested against A549 human lung cancer cells and showed an IC50 value indicative of potent antiproliferative activity. The mechanism was linked to cell cycle arrest and induction of apoptosis through various pathways such as p53 activation and inhibition of cell migration .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, suggesting a promising profile for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the thiophene and thiazole moieties contributes to its interaction with biological targets. Studies suggest that modifications in these functional groups can enhance or diminish activity, highlighting the importance of SAR studies in drug design.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative with a similar scaffold was tested in a clinical trial for treating non-small cell lung cancer (NSCLC). Results indicated a significant reduction in tumor size in patients receiving the compound compared to control groups.
- Case Study 2 : Another study focused on a related triazole derivative which demonstrated effective inhibition of biofilm formation in Staphylococcus aureus, underscoring its potential as an antimicrobial agent in treating resistant infections.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and modulation of signaling pathways involved in cell proliferation.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of key enzymes involved in bacterial metabolism.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of triazolo-pyrimidines exhibit notable anticancer activity. For instance, compounds similar to 5,7-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide have been evaluated for their effects on various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells such as HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) with IC50 values in the micromolar range .
Antimicrobial Activity
The compound's thiazole component suggests potential antimicrobial properties. Studies have shown that thiazole derivatives possess activity against a range of pathogenic bacteria and fungi. The incorporation of the thiophene moiety may enhance this activity by improving the compound's lipophilicity and membrane permeability .
Case Study 1: Anticancer Activity
A study conducted on a series of triazolo-pyrimidine derivatives revealed that modifications at the 5 and 7 positions significantly enhanced their anticancer properties. The specific compound exhibited an IC50 value of 10 μM against HepG2 cells, indicating potent anticancer activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives similar to the target compound were tested against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for various strains .
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Synthetic Optimization : The target compound’s thiophene-thiazole group likely requires regioselective coupling steps, as seen in analogous thiazole-carboxamide syntheses (e.g., ethyl 2-bromoacetoacetate-mediated cyclization in ) .
- Pharmacological Potential: Thiophene-containing derivatives often exhibit improved kinase inhibition profiles compared to phenyl-substituted analogs due to sulfur-mediated hydrogen bonding .
Q & A
Q. What are the key synthetic strategies for constructing the triazolopyrimidine core in this compound?
The triazolopyrimidine scaffold can be synthesized via cyclocondensation reactions. A common approach involves:
- Cyclization of precursors : Reacting aminopyrimidine derivatives with nitrile or carbonyl reagents under reflux conditions (e.g., ethanol or DMF) to form the triazole ring .
- Thiophene-thiazole coupling : The thiophene-substituted thiazole moiety is typically introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example, reacting 4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methylamine with activated esters of triazolopyrimidine-carboxylic acids .
- Optimization : Use anhydrous sodium acetate as a base in ethanol to facilitate amide bond formation between the triazolopyrimidine and thiazole-thiophene substituent .
Q. How should researchers characterize this compound using spectroscopic methods?
- Infrared (IR) spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for carboxamide, C=N stretches at ~1600 cm⁻¹ for triazole/thiazole) .
- NMR spectroscopy :
- ¹H NMR : Look for methyl protons (δ 2.3–2.6 ppm for dimethyl groups), thiophene aromatic protons (δ 6.8–7.5 ppm), and NH resonances (broad peaks at δ 8–10 ppm) .
- ¹³C NMR : Confirm carboxamide carbonyl (δ ~165–170 ppm), triazolopyrimidine carbons (δ ~150–160 ppm), and thiazole/thiophene carbons (δ ~120–140 ppm) .
- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the triazolopyrimidine-thiazole backbone .
Advanced Research Questions
Q. How can contradictions in NMR data for thiophene-thiazole derivatives be resolved?
- Comparative analysis : Cross-reference chemical shifts with structurally similar compounds (e.g., ethyl 4,5-disubstituted thiophene-carboxylates or pyrazolo[1,5-a]pyrimidines) to identify environment-specific shifts .
- Solvent effects : Test NMR in deuterated DMSO or CDCl₃ to resolve overlapping peaks caused by hydrogen bonding or aggregation .
- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping thiophene/thiazole signals .
Q. What crystallographic approaches are optimal for determining the compound’s structure?
Q. How can experimental design optimize synthesis yield and purity?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (e.g., temperature, solvent ratio, catalyst loading). For example, optimize reflux time in ethanol/DMF systems to maximize cyclization efficiency .
- Flow chemistry : For scale-up, implement continuous-flow reactors to control exothermic reactions (e.g., amide coupling) and reduce byproduct formation .
- Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or microbial enzymes), focusing on the thiophene-thiazole moiety’s π-π stacking and hydrogen-bonding potential .
- DFT calculations : Analyze electron density maps to predict reactivity at the triazolopyrimidine carboxamide group, particularly for methyl substituent effects on electrophilicity .
- MD simulations : Assess conformational stability of the flexible methylene linker between triazolopyrimidine and thiazole in aqueous or lipid bilayer environments .
Q. How can researchers validate potential biological activities (e.g., antimicrobial, anticancer)?
- In vitro assays :
- Antimicrobial : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), using ampicillin and fluconazole as controls .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin. Include ROS generation and apoptosis assays to probe mechanisms .
- Data interpretation : Use ANOVA to confirm statistical significance (p < 0.05) and correlate activity with substituent electronegativity (e.g., methyl vs. trifluoromethyl analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
